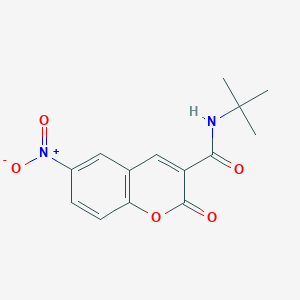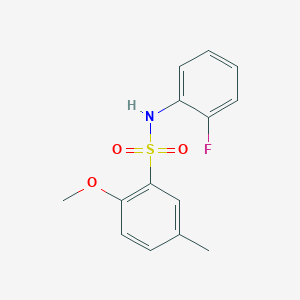
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as BCA, is a chemical compound that has been widely used in scientific research due to its diverse applications. BCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.87 g/mol.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood. However, it has been proposed that N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This, in turn, results in the overstimulation of the nervous system, leading to paralysis and death of the target organism.
Biochemical and Physiological Effects:
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been found to have both biochemical and physiological effects. In plants, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide inhibits the activity of the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. This leads to the disruption of photosynthesis and the eventual death of the plant. In insects, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide disrupts the nervous system by inhibiting acetylcholinesterase, leading to paralysis and death. N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has also been found to have antifungal activity by inhibiting the growth of fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has several advantages for use in lab experiments. It is a relatively cheap and easily synthesized compound that has a wide range of applications. Additionally, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has a long shelf life and is stable under normal laboratory conditions. However, there are also limitations to the use of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments. N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide is highly toxic and must be handled with care. Additionally, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has a low solubility in water, which can make it difficult to use in aqueous-based experiments.
Direcciones Futuras
For the use of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide in scientific research include the development of new insecticides and herbicides and the synthesis of novel compounds with potential biological activity.
Métodos De Síntesis
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide can be synthesized through a multistep process starting from 4-chloro-2-methylphenol. The synthesis involves the protection of the hydroxyl group, followed by the introduction of the benzyl and tert-butyl groups to the nitrogen atom. The final step involves the deprotection of the hydroxyl group to yield the desired product. The synthesis of N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been used in various scientific research applications, including as an herbicide, insecticide, and fungicide. N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been found to inhibit the growth of several plant species, making it a potential herbicide. It has also been used as an insecticide and fungicide due to its ability to disrupt the nervous system of insects and fungi. Additionally, N-benzyl-N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide has been used in medicinal chemistry as a building block for the synthesis of novel compounds with potential biological activity.
Propiedades
IUPAC Name |
N-benzyl-N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-15-12-17(21)10-11-18(15)24-14-19(23)22(20(2,3)4)13-16-8-6-5-7-9-16/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUWDFKDPTUTBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloro-6-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5867649.png)

![4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5867664.png)
![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5867697.png)

![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)



![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)